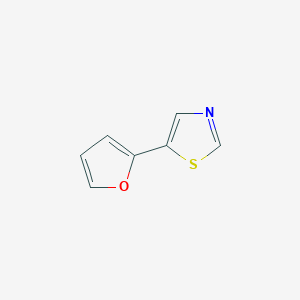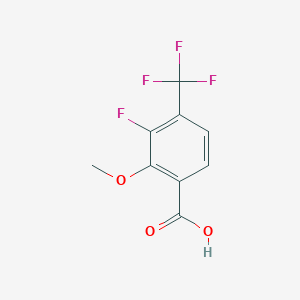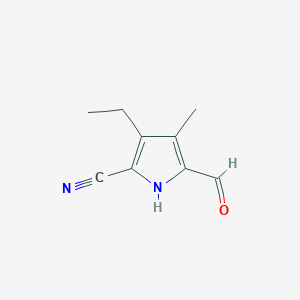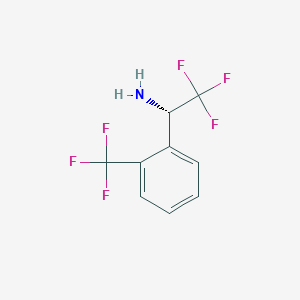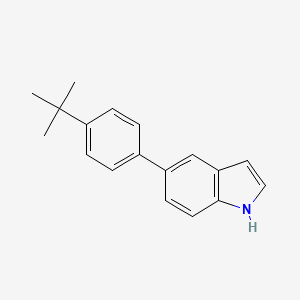
5-(4-Tert-butylphenyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Tert-butylphenyl)-1H-indole: is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The presence of the tert-butylphenyl group in this compound enhances its stability and modifies its chemical properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Tert-butylphenyl)-1H-indole typically involves the reaction of 4-tert-butylphenylhydrazine with an appropriate indole precursor under acidic or basic conditions. One common method is the Fischer indole synthesis, where the hydrazine reacts with a ketone or aldehyde to form the indole ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the indole ring.
Substitution: Electrophilic substitution reactions are common, where the hydrogen atoms on the indole ring are replaced by other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, nitrating agents.
Major Products: The major products formed from these reactions include various substituted indoles, oxidized derivatives, and reduced indole compounds.
Scientific Research Applications
Chemistry: In chemistry, 5-(4-Tert-butylphenyl)-1H-indole is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies and its effects on cellular processes.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(4-Tert-butylphenyl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can participate in various binding interactions, including hydrogen bonding and π-π stacking, which influence its biological activity. The tert-butylphenyl group can enhance the compound’s lipophilicity, affecting its distribution and interaction within biological systems.
Comparison with Similar Compounds
4-tert-Butylphenol: Another compound with a tert-butylphenyl group, used in the production of resins and as a stabilizer.
Indole: The parent compound of the indole family, known for its wide range of biological activities.
5-Bromoindole: A halogenated indole derivative with different reactivity and applications.
Uniqueness: 5-(4-Tert-butylphenyl)-1H-indole is unique due to the presence of both the indole ring and the tert-butylphenyl group, which confer distinct chemical and biological properties. Its stability, reactivity, and potential biological activities make it a valuable compound in various fields of research.
Properties
Molecular Formula |
C18H19N |
|---|---|
Molecular Weight |
249.3 g/mol |
IUPAC Name |
5-(4-tert-butylphenyl)-1H-indole |
InChI |
InChI=1S/C18H19N/c1-18(2,3)16-7-4-13(5-8-16)14-6-9-17-15(12-14)10-11-19-17/h4-12,19H,1-3H3 |
InChI Key |
FKWKURVBCKNBNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC3=C(C=C2)NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl (8-azabicyclo[3.2.1]octan-3-ylmethyl)carbamate](/img/structure/B15206396.png)
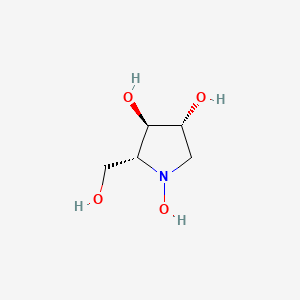
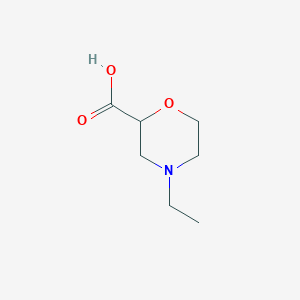

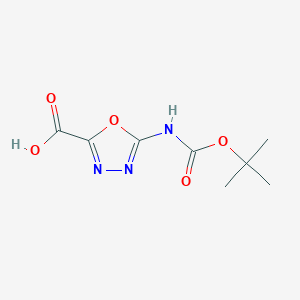
![tert-Butyl (3R)-3-[2-(4,4,4-trifluorobutylsulfonyl)ethyl]morpholine-4-carboxylate](/img/structure/B15206426.png)

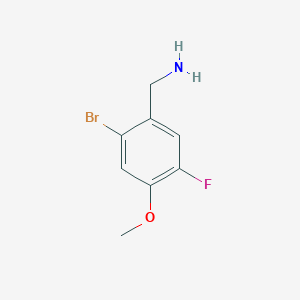
![2-Hydroxybenzo[d]oxazole-4-carbonitrile](/img/structure/B15206434.png)
